molecular formula C17H14FN3O3S B2981878 N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021226-78-7

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2981878
CAS No.: 1021226-78-7
M. Wt: 359.38
InChI Key: LZPMVUCBYHIDRT-UHFFFAOYSA-N
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Description

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O3S and its molecular weight is 359.38. The purity is usually 95%.
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Biological Activity

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN3O2SC_{17}H_{14}FN_{3}O_{2}S, with a molecular weight of approximately 375.4 g/mol. The compound features a thiazole ring, a furan moiety, and a fluorophenyl group, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The thiazole ring can bind to specific enzymes, potentially inhibiting their activity. This inhibition can disrupt critical biochemical pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound may also interact with receptors such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a significant role in angiogenesis and tumor growth. Studies have shown that derivatives of thiazole can act as potent inhibitors of VEGFR-2, leading to reduced tumor cell viability .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Cell Line Studies : The compound was evaluated against various human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). Results indicated that several derivatives exhibited significant antiproliferative activity, particularly against MCF-7 and HCT-116 cells .
    CompoundCell LineIC50 (nM)
    6MCF-77.4
    7HCT-11611.5
    12PC-39.0
    These compounds were identified as selective inhibitors of VEGFR-2, supporting their potential as anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Thiazole derivatives have shown promising antibacterial activity against various pathogens, indicating the potential for development as antimicrobial agents .

Case Studies

  • Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active site of VEGFR-2, suggesting a mechanism for its antiproliferative effects .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that administration of this compound led to a significant reduction in tumor size in xenograft models, further validating its potential therapeutic application .

Properties

IUPAC Name

N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-11-3-5-12(6-4-11)19-15(22)8-7-13-10-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPMVUCBYHIDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.